

Spectroscopic Data of Tataramide B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tataramide B*

Cat. No.: *B14855086*

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Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data (NMR, MS) for **Tataramide B** remains elusive. While the existence of this natural product, a lignanamide isolated from *Datura stramonium*, is documented, the primary publication detailing its full characterization, including specific NMR and MS datasets, could not be located.

This technical guide aims to provide a framework for the type of data researchers, scientists, and drug development professionals would require for a thorough analysis of **Tataramide B**. It will outline the standard experimental protocols and data presentation formats that would be expected in a complete technical whitepaper.

Compound Profile: Tataramide B

- Compound Name: **Tataramide B**
- CAS Number: 187655-56-7
- Molecular Formula: $C_{36}H_{36}N_2O_8$
- Source: Seeds of *Datura stramonium* Linn.^[1]
- Compound Class: Lignanamide

Spectroscopic Data (Hypothetical Data for Illustrative Purposes)

In the absence of published data, the following tables have been structured to demonstrate how the NMR and MS data for **Tataramide B** would be presented. These tables are templates awaiting population with experimental values.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy is crucial for determining the proton framework of a molecule. The data would typically be acquired in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) on a high-field spectrometer (e.g., 500 or 600 MHz).

Table 1: Hypothetical ¹H NMR Data for **Tataramide B**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
e.g., H-2	e.g., 4.85	d	e.g., 7.5	1H
e.g., H-3	e.g., 3.50	m	1H	
e.g., OMe	e.g., 3.88	s	3H	
...

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. This data would be acquired on the same spectrometer as the ¹H NMR.

Table 2: Hypothetical ¹³C NMR Data for **Tataramide B**

Position	Chemical Shift (δ , ppm)
e.g., C-1	e.g., 130.2
e.g., C-2	e.g., 85.6
e.g., C-3	e.g., 55.4
e.g., OMe	e.g., 56.1
...	...

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.

Table 3: Hypothetical Mass Spectrometry Data for **Tataramide B**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Species	Relative Intensity (%)
ESI+	e.g., 625.2490	[M+H] ⁺	100
ESI+	e.g., 647.2310	[M+Na] ⁺	25

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of scientific findings. A complete report on **Tataramide B** would include the following sections:

Isolation of Tataramide B

This section would detail the extraction and purification process from the seeds of *Datura stramonium*. A typical protocol would involve:

- Extraction: Grinding the plant material and extracting with a suitable solvent (e.g., methanol or ethanol).

- **Fractionation:** Partitioning the crude extract between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.
- **Chromatography:** Employing various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

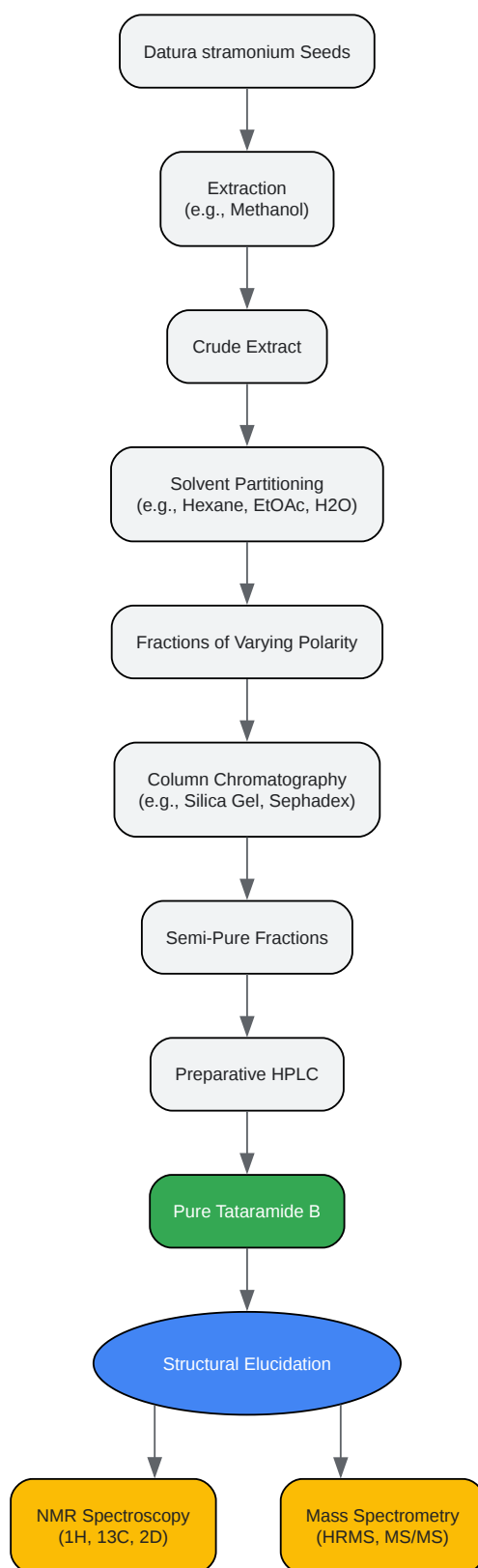
This section would describe the instrumentation and parameters used for acquiring the spectroscopic data.

- **NMR Spectroscopy:**
 - **Instrument:** Manufacturer and model of the NMR spectrometer (e.g., Bruker Avance III HD 600).
 - **Solvent:** The deuterated solvent used for sample preparation.
 - **Temperature:** The temperature at which the spectra were recorded.
 - **Referencing:** The internal standard used for referencing the chemical shifts (e.g., tetramethylsilane (TMS) or the residual solvent peak).
 - **Pulse Programs:** The specific pulse sequences used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments.
- **Mass Spectrometry:**
 - **Instrument:** Manufacturer and model of the mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).
 - **Ionization Source:** The type of ionization used (e.g., Electrospray Ionization - ESI).
 - **Mode:** Positive or negative ion detection mode.
 - **Scan Range:** The mass-to-charge ratio range scanned.

- Collision Energy: For MS/MS experiments, the energy used to induce fragmentation.

Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Tataramide B**.



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References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com